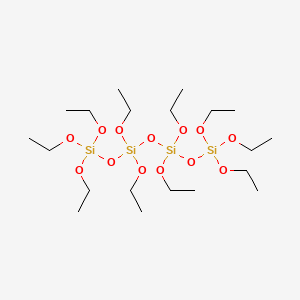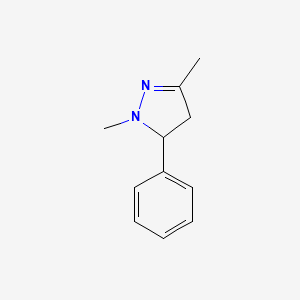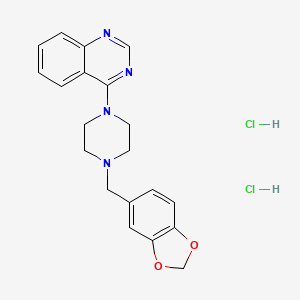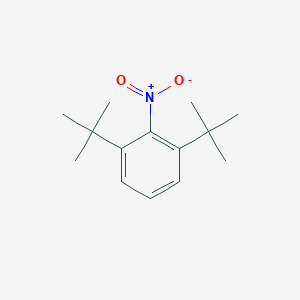![molecular formula C9H14O B14705809 1,5-Dimethylbicyclo[3.2.0]heptan-6-one CAS No. 13747-87-0](/img/structure/B14705809.png)
1,5-Dimethylbicyclo[3.2.0]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which consists of two fused rings. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one can be synthesized through several methods. One common synthetic route involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using specific reducing agents such as alcohol dehydrogenase from Thermoanaerobium brockii . Another method includes the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes ensure high enantiomeric excess and yield, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols, such as 6S-alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Alcohols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylbicyclo[3.2.0]heptan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structure.
Wirkmechanismus
The mechanism of action of 1,5-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include enzymatic reduction and oxidation, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-:
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has an additional methylene group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific arrangement of methyl groups and the ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
13747-87-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1,5-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H14O/c1-8-4-3-5-9(8,2)7(10)6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
AVONBUIYVZUQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1(C(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)



![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
